2-Fluoro-4-amino-5-bromo-benzaldehyde
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Overview
Description
2-Fluoro-4-amino-5-bromo-benzaldehyde is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are substituted with fluorine, amino, and bromine groups, respectively. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-amino-5-bromo-benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluoroaniline followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation using Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-amino-5-bromo-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, such as Pd(PPh3)4, in cross-coupling reactions
Major Products Formed
Oxidation: 2-Fluoro-4-amino-5-bromo-benzoic acid
Reduction: 2-Fluoro-4-amino-5-bromo-benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-amino-5-bromo-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-amino-5-bromo-benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the amino and bromine groups can participate in hydrogen bonding and halogen bonding interactions, respectively .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-amino-benzaldehyde
- 4-Amino-5-bromo-benzaldehyde
- 2-Fluoro-5-bromo-benzaldehyde
Uniqueness
2-Fluoro-4-amino-5-bromo-benzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of fluorine, amino, and bromine groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-amino-5-bromo-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPQYGKWZQCINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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